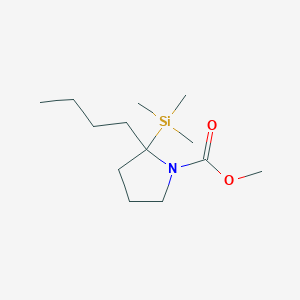
Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブチル-2-(トリメチルシリル)ピロリジン-1-カルボン酸メチルは、ピロリジン誘導体のクラスに属する合成有機化合物です。この化合物は、メチル基、ブチル基、トリメチルシリル基で置換されたピロリジン環の存在によって特徴付けられます。主に様々な化学反応で使用され、科学研究において応用されています。
準備方法
合成経路および反応条件
2-ブチル-2-(トリメチルシリル)ピロリジン-1-カルボン酸メチルの合成は、通常、ピロリジン誘導体と適切な試薬を制御された条件下で反応させることから始まります。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下、2-ブチルピロリジンとトリメチルシリルクロリドを反応させることです。反応は、ジクロロメタンなどの有機溶媒中で室温で行われます。得られた生成物を次にクロロギ酸メチルで処理して、最終生成物を得ます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、大型反応器の使用と反応条件の精密な制御が含まれます。温度、圧力、試薬添加を監視および制御するための自動システムの使用は、工業的環境では一般的です。
化学反応の分析
反応の種類
2-ブチル-2-(トリメチルシリル)ピロリジン-1-カルボン酸メチルは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: トリメチルシリル基は、ハロゲンやアルキル化剤などの試薬を使用して、他の官能基に置換することができます。
一般的な試薬および条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下でのハロゲン(例:塩素、臭素)。
生成する主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 各種置換ピロリジン誘導体の生成。
科学的研究の応用
2-ブチル-2-(トリメチルシリル)ピロリジン-1-カルボン酸メチルは、科学研究において様々な応用されています。
化学: 有機合成における試薬として、およびより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: その潜在的な治療効果と薬物開発のための前駆体として研究されています。
産業: 特殊化学品や材料の製造に使用されています。
作用機序
2-ブチル-2-(トリメチルシリル)ピロリジン-1-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、反応条件に応じて、様々な化学反応において求核剤または求電子剤として作用することができます。トリメチルシリル基の存在は、その反応性と安定性を高め、広範囲の化学変換に参加することができます。
類似の化合物との比較
類似の化合物
N-メチルピロリジン: ブチル基とトリメチルシリル基のない、より単純なピロリジン誘導体。
2-(メチルカルバモイル)ピロリジン-1-カルボン酸tert-ブチル: ピロリジンコアは似ていますが、置換基が異なる化合物。
独自性
2-ブチル-2-(トリメチルシリル)ピロリジン-1-カルボン酸メチルは、トリメチルシリル基の存在により、安定性と反応性の向上など、独特の化学的特性を備えているため、独特です。これにより、有機合成において貴重な試薬となり、様々な科学研究における応用が期待される化合物となっています。
類似化合物との比較
Similar Compounds
N-Methylpyrrolidine: A simpler pyrrolidine derivative without the butyl and trimethylsilyl groups.
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: A compound with a similar pyrrolidine core but different substituents.
Uniqueness
Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable reagent in organic synthesis and a useful compound in various scientific research applications.
特性
CAS番号 |
919286-30-9 |
|---|---|
分子式 |
C13H27NO2Si |
分子量 |
257.44 g/mol |
IUPAC名 |
methyl 2-butyl-2-trimethylsilylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H27NO2Si/c1-6-7-9-13(17(3,4)5)10-8-11-14(13)12(15)16-2/h6-11H2,1-5H3 |
InChIキー |
JEOKQXLRZWSAPV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCCN1C(=O)OC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



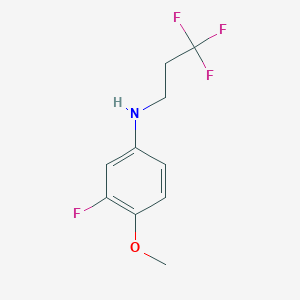
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
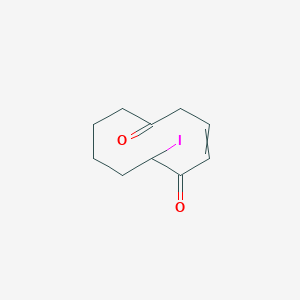
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)

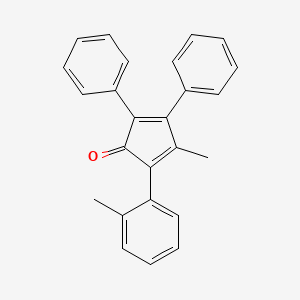
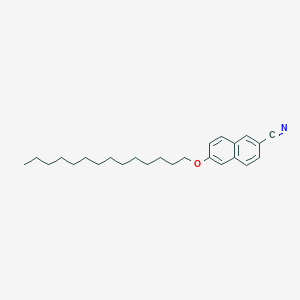
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
![4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12621044.png)

![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)
